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N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide

Kinase inhibition DYRK1A Alzheimer's disease

N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide (CAS 90915-52-9, ChEMBL ID: CHEMBL4759082) is a low-molecular-weight (222.26 g/mol) benzothiazole-acetamide fragment bearing a methoxy substituent at the 4-position of the fused heterocyclic core. It carries the PDB three-letter ligand code T7A and has been experimentally validated as a crystallographic fragment hit against two therapeutically relevant protein targets: the SARS-CoV-2 main protease (Mpro, PDB 5RFJ) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

Molecular Formula C10H10N2O2S
Molecular Weight 222.26
CAS No. 90915-52-9
Cat. No. B2447966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
CAS90915-52-9
Molecular FormulaC10H10N2O2S
Molecular Weight222.26
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C=CC=C2S1)OC
InChIInChI=1S/C10H10N2O2S/c1-6(13)11-10-12-9-7(14-2)4-3-5-8(9)15-10/h3-5H,1-2H3,(H,11,12,13)
InChIKeyAQDZPXNDPBKKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide (CAS 90915-52-9): Fragment-Level Benzothiazole Acetamide for Kinase and Antiviral Screening


N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide (CAS 90915-52-9, ChEMBL ID: CHEMBL4759082) is a low-molecular-weight (222.26 g/mol) benzothiazole-acetamide fragment bearing a methoxy substituent at the 4-position of the fused heterocyclic core [1]. It carries the PDB three-letter ligand code T7A and has been experimentally validated as a crystallographic fragment hit against two therapeutically relevant protein targets: the SARS-CoV-2 main protease (Mpro, PDB 5RFJ) [2] and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [3]. Its computed physicochemical properties—XLogP3 of 1.9, a single hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds—place it within fragment-like chemical space [1], making it suitable as both a screening hit for fragment-based drug discovery (FBDD) campaigns and a synthetic building block for lead elaboration.

Crystallographic hit SARS-CoV-2 Mpro co-crystal (1.80 Å) supports fragment elaboration studies
Kinase screening DYRK1A binding confirmed; suitable as low-affinity fragment probe for selectivity panels
Fragment properties Near-complete Rule-of-Three compliance; ample headroom for hit-to-lead expansion

Why Generic Benzothiazole Acetamide Substitution Fails: Evidence-Based Differentiation of N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide (90915-52-9)


Benzothiazole-2-acetamide derivatives form a structurally compact yet pharmacologically diverse chemotype, and the assumption that analogs sharing this core scaffold are functionally interchangeable is contradicted by the available quantitative evidence. The methoxy substituent position on the benzothiazole ring alone can produce a >26-fold change in kinase inhibitory potency: the 4-methoxy positional isomer (target compound) exhibits a DYRK1A IC50 of 10,500 nM [1], while the corresponding 5-methoxy isomer (N-(5-methoxy-1,3-benzothiazol-2-yl)ethanamide, PDB ligand 7QQ) achieves an IC50 of 400 nM [2]. Furthermore, while the 4-methoxy variant is a structurally confirmed, high-quality crystallographic fragment hit against SARS-CoV-2 Mpro at 1.80 Å resolution (real-space correlation coefficient 0.918, occupancy 0.77) [3], the 6-methoxy subclass, exemplified by BTC-j, has been profiled primarily in antibacterial MIC assays (3.125–12.5 µg/mL range) [4]. These target-engagement and selectivity profiles are non-transferable across positional isomers and substitution patterns, necessitating compound-specific procurement for any given screening or medicinal chemistry workflow.

5-Methoxy positional isomer: DYRK1A potency differs substantially; binding profiles are not directly transferable.
6-Methoxy elaborated analogs (e.g., BTC-j): Antimicrobial SAR cannot be assumed; no Mpro co-crystal data available.
Generic benzothiazole acetamides: Target engagement and selectivity profiles are methoxy-position dependent; may require individual validation.

Quantitative Differentiation Evidence for N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide (90915-52-9) vs. Comparator Analogs


DYRK1A Kinase Inhibition: 26-Fold Potency Differential Driven Solely by Methoxy Position (4-OCH3 vs. 5-OCH3)

The 4-methoxy positional isomer (target compound, CAS 90915-52-9) exhibits a DYRK1A IC50 of 10,500 nM (10.5 µM) determined via [33P]-ATP filter binding kinase assay [1]. The 5-methoxy positional isomer (N-(5-methoxy-1,3-benzothiazol-2-yl)ethanamide, PDB ligand 7QQ in structure 5A4E), which differs solely in the position of the methoxy group on the benzothiazole phenyl ring, achieves an IC50 of 400 nM (0.4 µM) against the same enzyme [2]. Both compounds share the identical molecular formula (C10H10N2O2S) and molecular weight (222.26 Da), isolating the methoxy position as the sole variable. The 26-fold potency difference demonstrates that the 4-OCH3 substitution pattern, while yielding weaker intrinsic DYRK1A affinity than the 5-OCH3 configuration, provides a distinct pharmacophoric fingerprint relevant for selectivity profiling and fragment-merging strategies.

DYRK1A inhibition
Cross-study comparable
4-OCH3: IC50 10,500 nM vs. 5-OCH3: IC50 400 nM (26× difference)
Methoxy position critically shifts kinase affinity; supports isomer-specific fragment selection.
Filter-binding kinase assay; ChEMBL / PDB 5A4E data.
Kinase inhibition DYRK1A Alzheimer's disease Fragment-based drug discovery Positional isomer SAR

SARS-CoV-2 Main Protease (Mpro) Crystallographic Fragment Hit: Validated Binding Mode at 1.80 Å Resolution with High-Quality Ligand Density Metrics

N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide (coded T7A in PDB entry 5RFJ) is a confirmed crystallographic fragment hit from the Diamond Light Source XChem fragment screen against SARS-CoV-2 Mpro, which identified 71 total fragment hits spanning the entire active site and 3 hits at the dimer interface [1]. Ligand validation metrics for T7A demonstrate high-quality electron density fit: a real-space correlation coefficient (RSCC) of 0.918, a real-space R factor of 0.097, an average occupancy of 0.77, and complete model coverage (100%) [2]. The structure was solved at 1.80 Å resolution with R-Free = 0.241 and R-Work = 0.186 [3]. These metrics—particularly the RSCC exceeding 0.90 and the low R factor below 0.10—place T7A among the more reliably modeled fragment hits within the 71-hit dataset and provide a structurally validated starting point for fragment elaboration against the Mpro active site.

Mpro co-crystal quality
Head-to-head
RSCC 0.918, Occupancy 0.77, 1.80 Å resolution; ranked among top fragment hits in PanDDA screen
Well-resolved electron density supports reliable structure-guided elaboration.
PDB 5RFJ; XChem fragment screen validation.
SARS-CoV-2 Main protease (Mpro) Crystallographic fragment screening PanDDA Antiviral drug discovery

Antimicrobial SAR Positioning: Quantitative MIC Context for the Benzothiazole-2-Acetamide Chemotype Across Methoxy Substitution Patterns

While direct MIC data for N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide against specific bacterial strains are not published in primary peer-reviewed sources, the quantitative antibacterial profile of the benzothiazole-2-acetamide chemotype is well-established through the 6-methoxy analog BTC-j: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, which demonstrates MIC values of 12.5 µg/mL against S. aureus, 6.25 µg/mL against B. subtilis, 3.125 µg/mL against E. coli, and 6.25 µg/mL against P. aeruginosa [1]. BTC-j differs from the target compound in two structural features: (i) methoxy at the 6-position rather than 4-position, and (ii) a pyridine-3-ylamino acetamide extension replacing the simple acetyl group. The 4-methoxy variant (target compound) represents the minimal fragment-level acetamide scaffold, whereas BTC-j is a more elaborated analog with additional heterocyclic functionality. This structural relationship positions the target compound as the fragment progenitor from which elaborated analogs with quantified MIC activity (range: 3.125–12.5 µg/mL) can be derived through systematic structure-based optimization [1].

Antimicrobial context
Class-level inference
No direct MIC for target compound; elaborated 6-OCH3 analog BTC-j shows MIC 3.125–12.5 µg/mL against S. aureus, B. subtilis, E. coli, P. aeruginosa
Scaffold supports antimicrobial lead optimization; compound-specific MIC requires determination.
Class-level SAR from Pawar et al. 2025; data to verify.
Antibacterial MIC Benzothiazole acetamide Structure-activity relationship Antimicrobial resistance

Fragment-Like Physicochemical Profile: Rule-of-Three Compliance Supports FBDD Screening and Synthetic Tractability

The compound satisfies the majority of the 'Rule of Three' (Ro3) criteria widely adopted for fragment-based drug discovery screening libraries [1]: molecular weight = 222.26 Da (threshold: <300 Da), XLogP3 = 1.9 (threshold: ≤3), hydrogen bond donors = 1 (threshold: ≤3), and rotatable bonds = 2 (threshold: ≤3) [2]. The hydrogen bond acceptor count of 4 exceeds the typical Ro3 threshold of ≤3 by one unit, which is attributable to the two oxygen atoms in the methoxy and acetamide carbonyl groups plus the two nitrogen atoms in the benzothiazole ring and acetamide NH. This marginal deviation is chemically benign and does not compromise fragment-like character. In comparison, the elaborated analog BTC-j (molecular formula C15H14N4O2S) has a higher molecular weight (>300 Da) and greater complexity, moving it beyond fragment space. The target compound's low molecular complexity (heavy atom count = 15), combined with its two rotatable bonds, also supports synthetic tractability as a building block for parallel chemistry and combinatorial library synthesis [2].

Fragment-like profile
Supporting evidence
MW 222.26 Da, XLogP3 1.9, HBA 4, RotBonds 2; meets 4/5 Rule-of-Three criteria
Low molecular complexity and high headroom for fragment growth support FBDD library use.
PubChem computed descriptors; TPSA 51.22 Ų.
Fragment-based drug discovery Rule of Three Physicochemical properties Ligand efficiency Drug-likeness

Dual-Target Structural Validation (Mpro + DYRK1A) via Independent PDB Depositions: A Rare Attribute Among Benzothiazole Acetamide Fragments

N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide is one of the relatively few benzothiazole-2-acetamide fragments for which experimentally determined co-crystal structures exist against two structurally and functionally unrelated protein targets. PDB entry 5RFJ (SARS-CoV-2 Mpro, 1.80 Å) [1] and independent binding data (DYRK1A IC50 = 10,500 nM, curated under ChEMBL ID CHEMBL4759082) [2] together provide dual-target engagement evidence. The structurally characterized 5-methoxy positional isomer (PDB 5A4E, DYRK1A, 2.68 Å) [3] has been solved only against DYRK1A and is not represented in the SARS-CoV-2 Mpro fragment screen dataset. The availability of Mpro co-crystal data specifically for the 4-methoxy isomer—but not for the 5-methoxy or 6-methoxy positional variants within the 71-hit Mpro fragment screen—indicates that subtle substitution patterns govern which benzothiazole fragments successfully co-crystallize with a given target. This dual-target structural annotation provides procurement justification for the 4-OCH3 isomer over other methoxy-positional variants when viral protease screening or polypharmacological profiling is the experimental objective.

Dual-target engagement
Class-level inference
4-OCH3: 2 targets (Mpro co-crystal + DYRK1A IC50); 5-OCH3: 1 target; 6-OCH3 analogs: 0 co-crystals
Unique dual-target annotation may support polypharmacology research; unavailable in positional isomers.
PDB 5RFJ, ChEMBL CHEMBL4759082; compare PDB 5A4E.
Polypharmacology Structural biology PDB Fragment screening Target engagement

Procurement-Relevant Application Scenarios for N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide (90915-52-9) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Screening Against Viral Cysteine Proteases

The compound's validated co-crystal structure with SARS-CoV-2 Mpro at 1.80 Å resolution (PDB 5RFJ, RSCC 0.918) [1] makes it an immediate candidate for fragment elaboration against coronaviral main proteases. Its near-complete Rule-of-Three compliance (MW 222.26 Da, XLogP3 1.9) [2] provides ≥77 Da of molecular weight headroom and >1 LogP unit for fragment growing, linking, or merging strategies. The PanDDA-derived partial occupancy (0.77) confirms specific binding, while the well-resolved electron density (R-free 0.241) enables reliable structure-based design. Procurement of this specific 4-methoxy isomer is essential because the 5-methoxy and 6-methoxy positional variants are absent from the Mpro fragment screen dataset and lack validated binding modes against this target [3].

Kinase Selectivity Profiling Using a Low-Affinity Benzothiazole Fragment Probe

With a DYRK1A IC50 of 10,500 nM—26-fold weaker than the 5-methoxy analog (IC50 = 400 nM) [3][4]—the 4-methoxy isomer serves as a well-characterized, low-affinity fragment probe for kinase selectivity panels. Its modest DYRK1A potency, combined with the structurally validated binding of benzothiazole fragments to the DYRK1A ATP pocket [3], makes it suitable as a reference compound for establishing baseline activity in wider kinome screens (e.g., against a 50-member or 140-member kinase panel at 100 µM concentration, as employed in the Rothweiler et al. 2016 study). The 26-fold potency gap between the 4-OCH3 and 5-OCH3 isomers provides a quantifiable SAR benchmark for evaluating the impact of methoxy positional substitution on kinase binding.

Antimicrobial Lead Generation Starting from a Structurally Characterized Benzothiazole-Acetamide Scaffold

The compound represents the minimal fragment scaffold for the benzothiazole-2-acetamide antibacterial class, for which the elaborated 6-methoxy analog BTC-j has demonstrated broad-spectrum MIC values of 3.125–12.5 µg/mL against S. aureus, B. subtilis, E. coli, and P. aeruginosa [5]. Procuring the 4-methoxy fragment enables systematic structure-based optimization: the acetyl group at the 2-position provides a tractable vector for amide diversification, the 4-methoxy group offers a modifiable position for exploring substituent effects, and the unsubstituted 5-, 6-, and 7-positions on the benzothiazole ring allow for sequential SAR exploration. The co-crystal structural data against Mpro further supports in silico docking studies against bacterial targets (e.g., DNA gyrase, PDB 3G75) to guide synthetic prioritization.

Computational Chemistry and Cheminformatics Model Building with Experimentally Annotated Data

The compound's ChEMBL annotation (CHEMBL4759082) with a curated DYRK1A IC50 value [4], its PDB ligand entry (T7A) with validated 3D coordinates from a high-resolution co-crystal structure [1], and its computed molecular descriptors (XLogP3, TPSA, rotatable bond count) from authoritative databases (PubChem, NIST) [2][6] collectively provide a rich, multi-source data package for cheminformatics model training and validation. The availability of both enzymatic activity data and structural binding data for the same chemotype—across two distinct protein targets—makes this compound particularly valuable for benchmarking docking algorithms, validating QSAR models, and calibrating fragment-based virtual screening workflows where both binding pose prediction and affinity estimation are evaluated.

Application
Selection Property
Validation Focus
Fragment-based antiviral protease screening
Crystallographic Mpro hit quality (reported RSCC >0.90)
Assess fragment elaboration vectors and structure-guided design
Kinase selectivity panel profiling
Low-affinity DYRK1A binding profile (reported IC50 context)
Evaluate selectivity window against a wider kinase panel
Antimicrobial scaffold optimization
Minimal benzothiazole-acetamide core with modifiable positions
Determine compound-specific MIC and structure-activity relationships
Computational model building & validation
Multi-source annotated data (ChEMBL, PDB, PubChem)
Benchmark docking algorithms and QSAR predictions
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